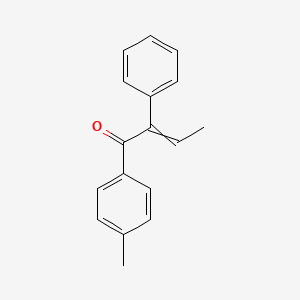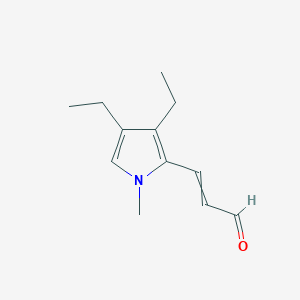
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a prop-2-enal group attached to a pyrrole ring substituted with diethyl and methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal can be achieved through several synthetic routes. One common method involves the Michael addition reaction, where an enolate ion reacts with an α,β-unsaturated carbonyl compound. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, and the reaction is carried out in a solvent like ethanol or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as transition metal complexes can enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Reduction: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)propan-2-ol.
Substitution: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)-4-bromoprop-2-enal.
Aplicaciones Científicas De Investigación
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, potentially altering the function of the target biomolecule and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diethyl-2-methyl-1H-pyrrole: Similar pyrrole structure but lacks the prop-2-enal group.
3-(1H-pyrrol-2-yl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde group.
3-(1H-pyrrol-2-yl)propan-2-ol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal is unique due to the presence of both diethyl and methyl substituents on the pyrrole ring and the prop-2-enal group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105140-94-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(3,4-diethyl-1-methylpyrrol-2-yl)prop-2-enal |
InChI |
InChI=1S/C12H17NO/c1-4-10-9-13(3)12(7-6-8-14)11(10)5-2/h6-9H,4-5H2,1-3H3 |
Clave InChI |
HWXKGPMBVVLXLA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C(=C1CC)C=CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


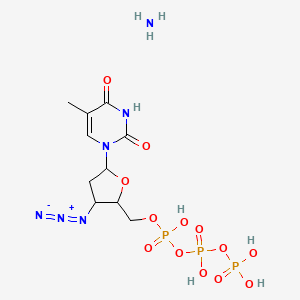
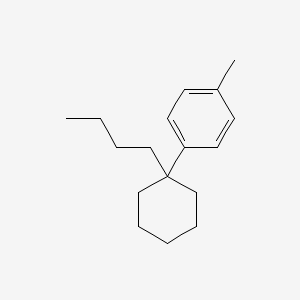
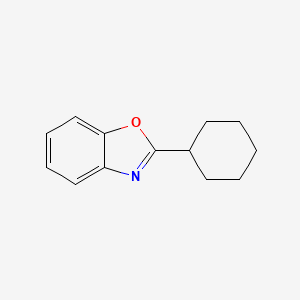
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
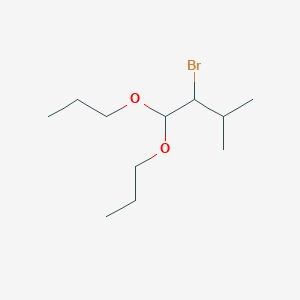
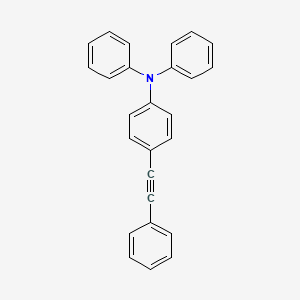
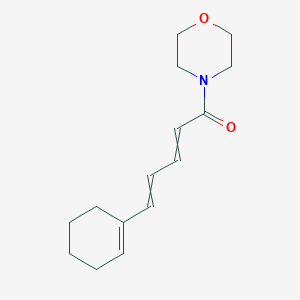

![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


